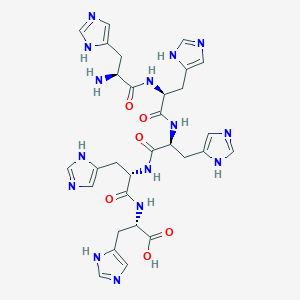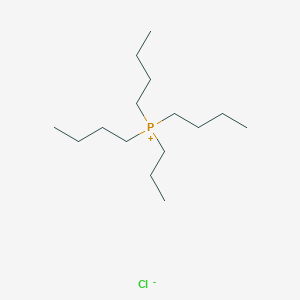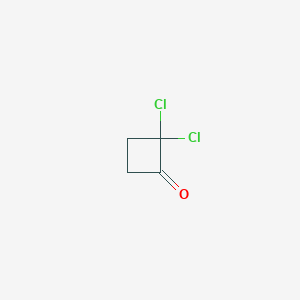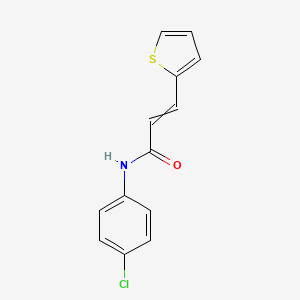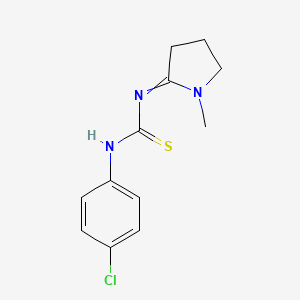![molecular formula C9H14O3 B14488083 9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one CAS No. 63626-79-9](/img/structure/B14488083.png)
9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Hydroxy-5-methyl-3-oxabicyclo[331]nonan-2-one is a bicyclic organic compound with the molecular formula C8H12O3 This compound is characterized by its unique bicyclo[331]nonane framework, which includes an oxygen atom in the ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with an oxidizing agent to form the bicyclic structure. For example, the reaction of a diene with N-bromosuccinimide in the presence of sodium peroxodisulfate or benzoyl peroxide can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in catalysis.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include oxidation-reduction reactions and enzyme catalysis.
Comparación Con Compuestos Similares
Similar Compounds
9-Oxabicyclo[3.3.1]nonane: Similar bicyclic structure but lacks the hydroxy and methyl groups.
9-Oxabicyclo[3.3.1]nona-2,6-diene: Contains additional double bonds, making it more reactive.
Bicyclo[3.3.1]nonan-9-one: Similar framework but with a ketone group instead of the hydroxy and methyl groups.
Uniqueness
9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of the hydroxy and methyl groups allows for a wider range of chemical transformations and applications compared to its analogs.
Propiedades
Número CAS |
63626-79-9 |
|---|---|
Fórmula molecular |
C9H14O3 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
9-hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one |
InChI |
InChI=1S/C9H14O3/c1-9-4-2-3-6(7(9)10)8(11)12-5-9/h6-7,10H,2-5H2,1H3 |
Clave InChI |
DXXWMLQADRSXJZ-UHFFFAOYSA-N |
SMILES canónico |
CC12CCCC(C1O)C(=O)OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


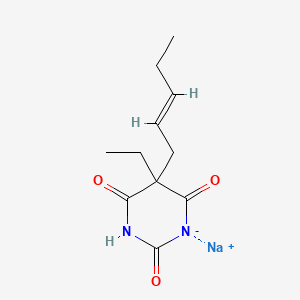
![2-Phenyl-5-{2-[4-(2-phenylethenyl)phenyl]ethenyl}-1,3,4-oxadiazole](/img/structure/B14488006.png)
![2,2'-{[2-(Hydroxyamino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14488009.png)

![4-Anilino-3-[(2-nitrophenyl)sulfanyl]pent-3-en-2-one](/img/structure/B14488029.png)



